The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The specific arrangement of functional groups within this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The chemical structure and details of this compound can be sourced from various chemical databases and literature. Notably, the compound's unique identifier is linked to its CAS number 877654-93-8, which facilitates its identification in scientific and regulatory contexts.
This compound can be classified under:
The synthesis of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step synthetic routes. A common method includes:
Technical details regarding reaction conditions (temperatures, times) and purification methods (such as recrystallization or chromatography) are critical for achieving high yields and purity of the final product.
The molecular structure of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can be depicted using structural formulas and 3D molecular models.
COc1cccc(-n2c(SCC(=O)Nc3ccc(C)cc3C)nc3c(c2=O)SCC3)c1
The compound can participate in various chemical reactions due to its functional groups:
Technical details on reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for compounds like 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide may involve:
Data on binding affinities and biological assays are crucial for elucidating the precise mechanism of action.
Relevant data from studies on thermal stability and solubility profiles can provide insights into handling and application.
The potential applications of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide include:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5